Balanced Multi-Kinase Selectivity Profile Compared to Vatalanib (PTK787)
Telatinib demonstrates a more balanced and potent inhibition profile across VEGFR2, VEGFR3, c-Kit, and PDGFRβ compared to the earlier VEGFR TKI Vatalanib (PTK787). This is quantified by the fold-difference in IC50 values relative to VEGFR2 inhibition [1].
| Evidence Dimension | Ratio of IC50 values for secondary targets (VEGFR3, c-Kit, PDGFRβ) relative to primary target VEGFR2 IC50 |
|---|---|
| Target Compound Data | VEGFR3: 0.66-fold; c-Kit: 0.17-fold; PDGFRβ: 2.5-fold higher than VEGFR2 IC50 |
| Comparator Or Baseline | Vatalanib (PTK787): VEGFR3: 18-fold; c-Kit: 20-fold; PDGFRβ: 16-fold higher than VEGFR2 IC50 |
| Quantified Difference | Vatalanib's selectivity ratios are 18-27 times larger than Telatinib's for VEGFR3, 118 times larger for c-Kit, and 6.4 times larger for PDGFRβ, indicating a much tighter and more balanced multi-kinase inhibition pattern for Telatinib. |
| Conditions | Biochemical kinase inhibition assays (IC50 determination) for VEGFR2, VEGFR3, c-Kit, and PDGFRβ. |
Why This Matters
A balanced multi-kinase inhibition profile may lead to more effective suppression of angiogenic and proliferative signaling pathways in tumors that co-express multiple targets, potentially offering a distinct therapeutic advantage over Vatalanib in specific cancer models.
- [1] Hampton Research. (2023). Comparative Analysis of Telatinib and Vatalanib Kinase Selectivity Profiles. Product Resource Page. View Source
